molecular formula C10H13ClF3N3 B6188345 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride CAS No. 2639448-40-9

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride

Cat. No.: B6188345
CAS No.: 2639448-40-9
M. Wt: 267.7
InChI Key:
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Description

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride is a chemical compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride typically involves the reaction of a pyrazine derivative with a piperidine derivative under specific conditions. One common method involves the use of a Mannich reaction, where a pyrazine derivative is reacted with formaldehyde and a piperidine derivative in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride involves its interaction with specific molecular targets. The piperidinyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-2-yl)-4-(trifluoromethyl)pyridine
  • 2-(piperidin-2-yl)-3-(trifluoromethyl)pyridine
  • 2-(piperidin-2-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Uniqueness

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine hydrochloride is unique due to the specific positioning of the piperidinyl and trifluoromethyl groups on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2639448-40-9

Molecular Formula

C10H13ClF3N3

Molecular Weight

267.7

Purity

95

Origin of Product

United States

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